1-Chloro-5,7-difluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5,7-difluoroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. Fluorinated isoquinolines, such as this compound, are of significant interest due to their unique biological activities and useful physical properties .
Vorbereitungsmethoden
The synthesis of 1-Chloro-5,7-difluoroisoquinoline can be achieved through several routes. One common method involves the direct introduction of fluorine atoms onto the isoquinoline ring. This can be done using fluorinating agents under specific reaction conditions. Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often involve these synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
1-Chloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5,7-difluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique biological activities make it a valuable tool in biological studies, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Fluorinated isoquinolines are explored for their potential therapeutic applications, including as antimalarial and anticancer agents.
Wirkmechanismus
The mechanism of action of 1-Chloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-5,7-difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
5,7-Difluoroisoquinoline: Lacks the chlorine atom but shares similar fluorination patterns.
1-Chloro-5,7-difluoroquinoline: Similar structure but with a quinoline ring instead of an isoquinoline ring.
1-Chloro-5,7,8-trifluoroisoquinoline: Contains an additional fluorine atom, leading to different reactivity and properties
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activities, which make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H4ClF2N |
---|---|
Molekulargewicht |
199.58 g/mol |
IUPAC-Name |
1-chloro-5,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H4ClF2N/c10-9-7-3-5(11)4-8(12)6(7)1-2-13-9/h1-4H |
InChI-Schlüssel |
AGYBZHJOAQNXGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.